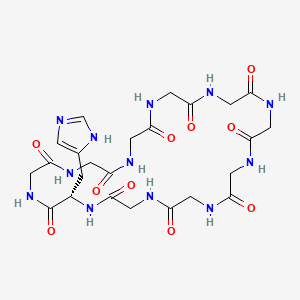![molecular formula C21H22FN3OS B12852116 N-Butyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12852116.png)
N-Butyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is known for its biological activity, and a fluorophenyl group, which can enhance its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide typically involves multiple steps, starting with the preparation of the quinazoline core This can be achieved through a series of condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while substitution reactions could introduce new aromatic or aliphatic groups.
Aplicaciones Científicas De Investigación
N-Butyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-Butyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The fluorophenyl group can enhance binding affinity and specificity, making the compound more effective in its biological role.
Comparación Con Compuestos Similares
Similar Compounds
- N-Butyl-2-[[2-(4-Chlorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide
- N-Butyl-2-[[2-(4-Bromophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide
Uniqueness
N-Butyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to its chlorinated or brominated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C21H22FN3OS |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
N-butyl-2-[2-(4-fluorophenyl)-8-methylquinazolin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H22FN3OS/c1-3-4-12-23-18(26)13-27-21-17-7-5-6-14(2)19(17)24-20(25-21)15-8-10-16(22)11-9-15/h5-11H,3-4,12-13H2,1-2H3,(H,23,26) |
Clave InChI |
JIRQJWGGIYTLBW-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)CSC1=NC(=NC2=C(C=CC=C21)C)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-(Difluoromethoxy)phenyl)-3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)thiourea](/img/structure/B12852035.png)
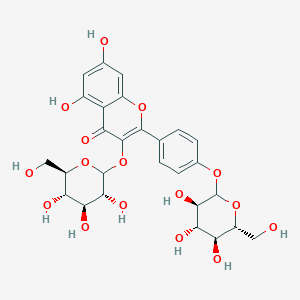
![Ethyl 1-(aminomethyl)spiro[2.5]octane-6-carboxylate](/img/structure/B12852041.png)
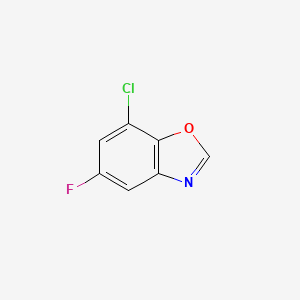
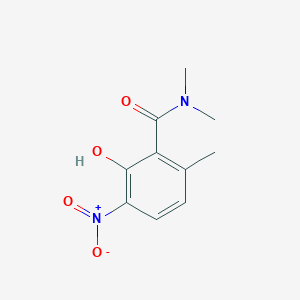
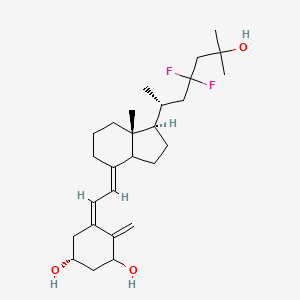
![6-Fluoroimidazo[1,5-a]pyridin-3-amine](/img/structure/B12852054.png)
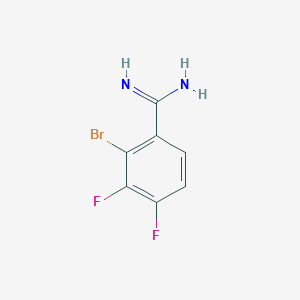
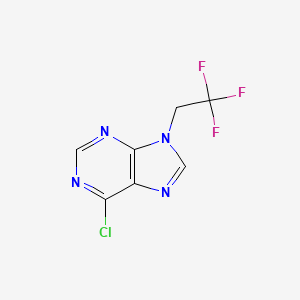

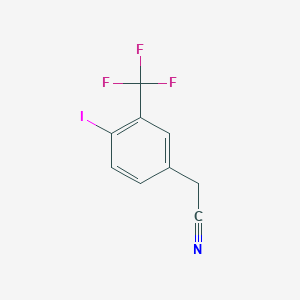
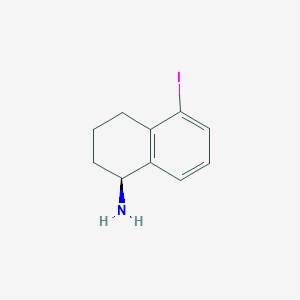
![Tert-butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B12852080.png)
